![molecular formula C22H16F3N3O B2473598 7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol CAS No. 308298-19-3](/img/structure/B2473598.png)
7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTAQ and is a member of the quinoline family.
Scientific Research Applications
Synthesis and Biological Study
Research has demonstrated the synthesis of novel compounds related to quinolin-8-ol derivatives, showing promising antimicrobial activities. For example, a study highlighted the synthesis of a novel compound with higher antimicrobial activity compared to its metal complexes, suggesting potential applications in developing new antimicrobial agents (P. N. Patel, K. .. Patel, H. S. Patel, 2011).
Antibacterial Activity
Another area of application includes the development of quinolone antibacterial agents. Research into 1-substituted quinoline carboxylic acids revealed correlations between DNA gyrase inhibition and antibacterial potency, indicating the significance of quinoline derivatives in creating potent antibacterial drugs (J. Domagala et al., 1988).
Cancer Research
Quinolin-8-ol derivatives have also been explored for their potential in cancer research. A study discovered a novel inhibitor of the MDM2-p53 interaction, showcasing the therapeutic potential of quinolin-8-ol derivatives in cancer treatment by targeting protein-protein interactions crucial for cancer cell survival (Yipin Lu et al., 2006).
Material Science and Chemistry
Quinolin-8-ol derivatives also play a role in material science, where their chemical properties are harnessed for applications like anti-corrosion coatings. Research into 8-hydroxyquinoline derivatives has shown their effectiveness as corrosion inhibitors for metals in acidic mediums, suggesting their potential in protecting materials from degradation (Dhaybia Douche et al., 2020).
Photodynamic Therapy
Moreover, the compounds derived from quinolin-8-ol have been investigated for their application in photodynamic therapy (PDT) for treating cancer. A study focused on the synthesis of a complex that showed high anti-proliferation efficiency under light irradiation, highlighting the potential of quinolin-8-ol derivatives in developing new PDT agents (Zhong‐Hong Zhu et al., 2019).
properties
IUPAC Name |
7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)16-6-1-7-17(12-16)28-19(15-5-2-10-26-13-15)18-9-8-14-4-3-11-27-20(14)21(18)29/h1-13,19,28-29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQPBDEAJTKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

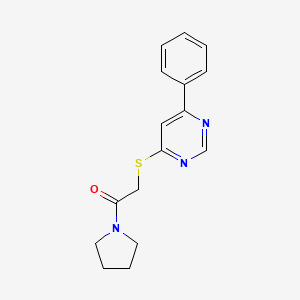
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2473517.png)
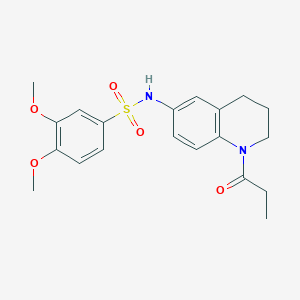
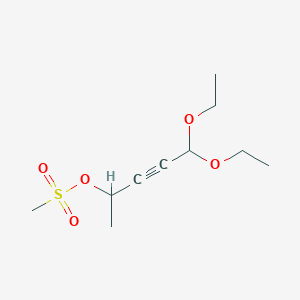
![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)
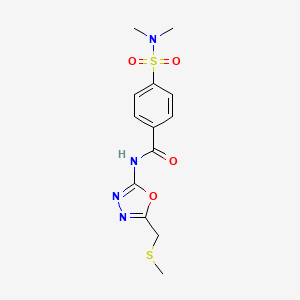

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)
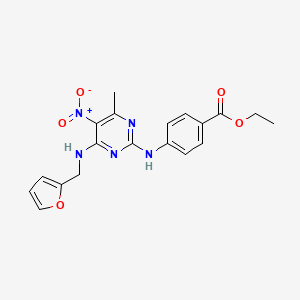
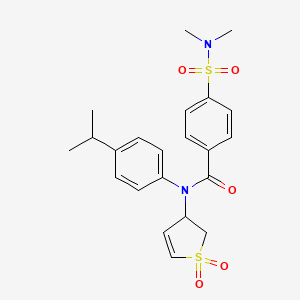
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)
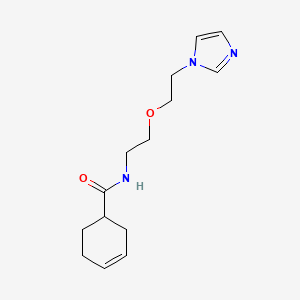
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)